molecular formula C10H11ClO2 B15394674 2-Butanone, 4-(4-chlorophenyl)-4-hydroxy- CAS No. 88639-76-3

2-Butanone, 4-(4-chlorophenyl)-4-hydroxy-

Cat. No.: B15394674
CAS No.: 88639-76-3
M. Wt: 198.64 g/mol
InChI Key: LTUVBWVFYPDTAI-UHFFFAOYSA-N
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Description

2-Butanone, 4-(4-chlorophenyl)-4-hydroxy- is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Biological Activity

2-Butanone, 4-(4-chlorophenyl)-4-hydroxy- (also known as 4-(4-chlorophenyl)-2-butanone) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 182.64 g/mol
  • CAS Number : 85937-41-3

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds related to 2-butanone derivatives. For instance, a review on pyrimidine derivatives indicated that certain compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for these compounds against COX-1 and COX-2 enzymes ranged from 19.45 μM to 42.1 μM, suggesting that similar derivatives may possess comparable anti-inflammatory activity .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-butanone derivatives have been evaluated against various cancer cell lines. For example, a study on the asymmetric reduction of 4-hydroxy-2-butanone indicated that certain derivatives could effectively inhibit the growth of cancer cells by inducing apoptosis . The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-butanone derivatives. The presence of electron-withdrawing groups, such as the chlorophenyl moiety, has been associated with enhanced biological activity. This highlights the importance of functional group positioning and electronic effects in determining the pharmacological profile of these compounds .

Case Study 1: Inhibition of COX Enzymes

In a comparative study, several derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results demonstrated that compounds with a chlorophenyl group showed improved inhibitory activity compared to their non-substituted counterparts. This finding underscores the significance of substituent effects in enhancing anti-inflammatory properties.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluating the cytotoxic effects of various butanone derivatives found that specific modifications led to increased potency against breast cancer cell lines. The presence of hydroxyl and chlorophenyl groups contributed significantly to the observed cytotoxicity.

CompoundCell LineIC50 (μM)
Compound DMCF-715
Compound EMDA-MB-23110

Properties

IUPAC Name

4-(4-chlorophenyl)-4-hydroxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUVBWVFYPDTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446418
Record name 2-Butanone, 4-(4-chlorophenyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88639-76-3
Record name 2-Butanone, 4-(4-chlorophenyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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